ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of Azide: The starting material, 4-methoxyphenyl azide, is synthesized by reacting 4-methoxyaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole compound is then esterified with ethanol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylate.
Reduction: Formation of 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-methanol.
Substitution: Formation of 1-(4-halophenyl)-1H-1,2,3-triazole-4-carboxylate.
Scientific Research Applications
Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: It is utilized in the synthesis of advanced polymers and coatings with enhanced durability and resistance.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound disrupts their activity, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
These compounds share similar structural features but differ in their functional groups and overall molecular architecture. The presence of the methoxy group in this compound imparts unique electronic properties, making it distinct in its reactivity and applications.
Biological Activity
Ethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
Synthesis
The synthesis of this compound can be achieved through a "click chemistry" approach involving the reaction of organic azides with terminal alkynes. Specifically, ethyl diazoacetate reacts with 4-methoxyaniline-derived aryl imines in the presence of a base catalyst like 1,8-diazabicyclo[5.4.0]undec-7-ene to yield high chemical yields of the desired triazole derivative. This method is notable for its efficiency and simplicity .
Anticholinesterase Activity
Recent studies have highlighted the anticholinesterase activity of various 1,2,3-triazole derivatives, including this compound. The compound exhibits significant inhibition against butyrylcholinesterase (BuChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. The structure-activity relationship indicates that substituents at the para position significantly influence activity; for instance, electron-donating groups enhance BuChE inhibition compared to electron-withdrawing groups .
Lipoxygenase Inhibition
The compound has also been investigated for its inhibitory effects on lipoxygenases (ALOX15), enzymes implicated in inflammation and cancer. The presence of the methoxy group is crucial for binding affinity within the enzyme's active site. Molecular docking studies suggest that the orientation of the methoxyphenyl group within the binding pocket plays a critical role in its inhibitory potency .
Study on Anticholinesterase Activity
A comparative study assessed various triazole derivatives against BuChE and acetylcholinesterase (AChE). This compound demonstrated an IC50 value of approximately 34.1 μM against BuChE, indicating moderate activity relative to known inhibitors like donepezil (IC50 = 0.12 μM)【6】.
Structure-Activity Relationship Analysis
A detailed SAR analysis revealed that modifications at position 4 of the triazole ring significantly affect biological activity. Compounds with para-substituted phenyl groups showed enhanced BuChE inhibitory activity compared to their meta or ortho counterparts. This suggests that electronic properties and steric factors of substituents are critical for optimizing activity【2】【6】.
Summary of Biological Activities
Properties
IUPAC Name |
ethyl 1-(4-methoxyphenyl)triazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-8-15(14-13-11)9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCOVVHHHRNCCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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